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Introduction
Tebapivat (formerly AG-946) is an investigational, orally administered, allosteric activator of

pyruvate kinase (PK).[1][2] It targets the red blood cell specific isoform of pyruvate kinase

(PKR), a critical enzyme in the glycolytic pathway.[2] Activation of PKR by Tebapivat enhances

the final step of glycolysis, leading to increased production of adenosine triphosphate (ATP)

and decreased levels of 2,3-diphosphoglycerate (2,3-DPG) in red blood cells (RBCs).[1] This

modulation of RBC metabolism is being explored as a therapeutic strategy for various

hemolytic anemias, including sickle cell disease and myelodysplastic syndromes.[1][2]

These application notes provide detailed protocols for the measurement of intracellular ATP

levels in human red blood cells following treatment with Tebapivat. The primary method

described is a luciferase-based bioluminescence assay, which offers high sensitivity and is a

widely accepted standard for ATP quantification.

Principle of the Method
The measurement of ATP is based on the highly specific reaction catalyzed by the enzyme

luciferase, originally isolated from the firefly (Photinus pyralis). In the presence of ATP,

magnesium ions, and molecular oxygen, luciferase catalyzes the oxidative decarboxylation of
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D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly

proportional to the concentration of ATP in the sample. This allows for the precise quantification

of ATP levels in cell lysates.

Signaling Pathway and Mechanism of Action
Tebapivat acts as an allosteric activator of pyruvate kinase in red blood cells. This enhances

the conversion of phosphoenolpyruvate (PEP) to pyruvate, a key ATP-generating step in

glycolysis.
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Caption: Tebapivat enhances ATP production in red blood cells.
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Experimental Workflow
A generalized workflow for measuring ATP in red blood cells after Tebapivat treatment involves

sample collection, preparation, ATP extraction, and quantification using a luciferase-based

assay.

Start: Whole Blood Collection

Red Blood Cell Isolation
(Centrifugation)

Incubation with Tebapivat
(or Vehicle Control)

Cell Washing
(Removal of extracellular components)

Cell Lysis & ATP Extraction
(e.g., Trichloroacetic Acid)

ATP Quantification
(Luciferase-based Assay)

Data Analysis & Comparison

End: Report ATP Levels

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15144790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for ATP measurement in RBCs.

Detailed Experimental Protocols
Protocol 1: In Vitro Treatment and ATP Measurement
This protocol is designed for treating isolated red blood cells with Tebapivat in a controlled

laboratory setting.

Materials:

Freshly collected whole blood (with anticoagulant, e.g., EDTA)

Phosphate-buffered saline (PBS), ice-cold

Tebapivat stock solution (dissolved in a suitable solvent, e.g., DMSO)

Vehicle control (e.g., DMSO)

ATP Assay Kit (e.g., from Abcam, Thermo Fisher Scientific, or Cell Biolabs)

Deproteinizing Sample Preparation Kit (or Trichloroacetic acid and neutralizing buffer)

Microcentrifuge

Luminometer

96-well white, opaque plates

Procedure:

Red Blood Cell Isolation:

Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

Aspirate and discard the plasma and buffy coat (the white layer of leukocytes).
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Wash the remaining red blood cells by resuspending the pellet in 5 volumes of ice-cold

PBS and centrifuging at 1,000 x g for 5 minutes at 4°C. Repeat this washing step two

more times.

After the final wash, resuspend the RBC pellet to a 50% hematocrit in PBS.

Tebapivat Treatment:

Prepare different concentrations of Tebapivat in a suitable buffer. Include a vehicle-only

control.

Incubate the RBC suspension with the various concentrations of Tebapivat (and the

vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C with gentle agitation.

Sample Preparation for ATP Assay:

Following incubation, centrifuge the treated RBCs at 1,000 x g for 5 minutes at 4°C.

Remove the supernatant and wash the cell pellet once with ice-cold PBS.

Lyse the red blood cells and extract ATP. A common method is to add an equal volume of

ice-cold 10% Trichloroacetic Acid (TCA) to the cell pellet. Vortex vigorously for 30

seconds.

Incubate on ice for 10 minutes to allow for complete protein precipitation.

Centrifuge at 13,000 x g for 5 minutes at 4°C.

Carefully collect the supernatant containing the ATP and transfer it to a new tube.

Neutralize the acidic supernatant by adding a suitable buffer (e.g., 2 M KOH).

ATP Quantification:

Prepare ATP standards and the luciferase-luciferin reaction mixture according to the

manufacturer's instructions of the chosen ATP assay kit.
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Pipette the prepared standards and the neutralized sample supernatants into a 96-well

white, opaque plate.

Add the luciferase-luciferin reaction mixture to each well.

Immediately measure the luminescence using a luminometer.

Protocol 2: ATP Measurement from Clinical Samples
This protocol is adapted for measuring ATP levels in blood samples collected from subjects

who have been treated with Tebapivat.

Procedure:

Sample Collection and Processing:

Collect whole blood from subjects at specified time points (e.g., pre-dose and various

post-dose times).

Immediately after collection, isolate the red blood cells as described in Protocol 1, Step 1.

It is crucial to process the samples promptly to minimize ATP degradation. If immediate

processing is not possible, snap-freeze the isolated RBC pellets in liquid nitrogen and

store at -80°C.

ATP Extraction and Quantification:

For fresh or thawed RBC pellets, proceed with ATP extraction using TCA as described in

Protocol 1, Step 3.

Quantify the ATP levels in the neutralized extracts using a luciferase-based assay as

detailed in Protocol 1, Step 4.

Data Presentation
Quantitative data on the effects of Tebapivat on ATP levels should be presented in a clear and

organized manner. The following table summarizes data from a Phase 1 study in patients with

Sickle Cell Disease.[1]
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Treatment Group Time Point Parameter
Mean Percent
Change from
Baseline (SD)

Tebapivat 2 mg QD Day 28 (pre-dose) ATP +46.3% (29.08)

2,3-DPG -20.91% (7.10)

Tebapivat 5 mg QD Day 28 (pre-dose) ATP +67.8% (30.92)

2,3-DPG -29.44% (12.67)

Interpretation of Results
An increase in intracellular ATP levels in red blood cells following Tebapivat treatment, relative

to baseline or a vehicle control, is indicative of successful target engagement and activation of

pyruvate kinase. This increase in ATP is expected to be accompanied by a decrease in 2,3-

DPG levels. These metabolic changes are the intended pharmacodynamic effects of Tebapivat
and are hypothesized to lead to improved red blood cell health and function.

Troubleshooting
Low ATP Signal: This could be due to ATP degradation. Ensure samples are kept on ice and

processed quickly. Check the age and storage of the ATP assay kit reagents.

High Variability between Replicates: Ensure thorough mixing of samples and reagents.

Check for and eliminate any sources of contamination.

Quenching of Luminescence Signal: Hemoglobin can interfere with the luciferase reaction.

Ensure complete removal of hemoglobin during the protein precipitation step (TCA

precipitation is effective for this).

Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate

measurement of changes in ATP levels in red blood cells following treatment with the pyruvate

kinase activator, Tebapivat. Consistent and careful execution of these methods will yield
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reliable data to assess the pharmacodynamic effects of this and other similar therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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